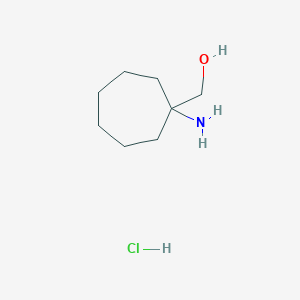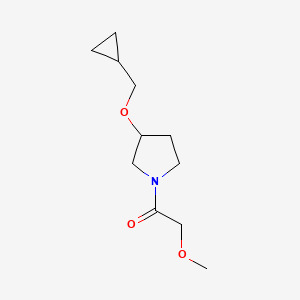![molecular formula C8H18ClNO2 B2723309 2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride CAS No. 2580186-05-4](/img/structure/B2723309.png)
2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibiotics and Antitumor Substances Synthesis
2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride has been explored in the synthesis of antibiotics and related substances, showing the compound's utility in creating unsaturated ketocarboxylic acids with potential antitumor properties. Specifically, its derivatives have been synthesized through the Mannich reaction and have shown significant activities against tumors and bacteria, indicating its role in developing new therapeutic agents (Kinoshita & Umezawa, 1960).
Renin Inhibitors
Another critical application is in the design of angiotensinogen transition-state analogues, where derivatives of this compound act as intermediates in the synthesis of renin inhibitory peptides. This showcases its potential in the development of hypertension treatments through the inhibition of the renin-angiotensin system (Thaisrivongs et al., 1987).
Diastereoselective Alkylation
The compound has also been used in the diastereoselective alkylation of 3-aminobutanoic acid, highlighting its utility in stereochemical manipulations crucial for producing enantiomerically pure substances. This process is vital for synthesizing amino acids and peptides with specific stereochemistry, which is essential for their biological activity (Estermann & Seebach, 1988).
Generation of Structurally Diverse Libraries
Its utility extends to generating structurally diverse libraries through alkylation and ring closure reactions. This approach is beneficial in drug discovery and development, where the generation of compound libraries with varied structures can lead to the identification of novel bioactive molecules (Roman, 2013).
Catalytic Homologation
Furthermore, this compound is involved in catalytic homologation processes, demonstrating its role in chemical transformations that enhance the complexity of simple molecules. This application is crucial for synthesizing valuable intermediates and end products from simple starting materials, showing the compound's versatility in chemical synthesis (Simonetti, Carr, & Iglesia, 2012).
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)7(8(10)11)5-9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCCPQUDWEXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide](/img/structure/B2723229.png)

![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)
![7-hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2723233.png)
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
![tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)




![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)
